molecular formula C24H23N3O2S2 B2680932 N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291853-72-9

N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2680932
CAS RN: 1291853-72-9
M. Wt: 449.59
InChI Key: GALZZAOHZQUJNE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

Heterocyclic compounds derived from guanidine, including those related to N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, have been explored for their formation and structural determination through X-ray analysis. The study on these compounds provides insights into their chemical behavior and potential applications in material science and chemical synthesis (Banfield, Fallon, & Gatehouse, 1987).

Crystal Structures and Molecular Interactions

Research on crystal structures of related thieno[3,2-d]pyrimidin derivatives has been conducted, focusing on their conformation and intramolecular hydrogen bonding. These studies are essential for understanding the molecular geometry and potential reactivity of compounds within this class (Subasri et al., 2016). Further analysis of crystal structures provides a foundation for synthesizing new compounds with desired physical and chemical properties (Subasri et al., 2017).

Dual Inhibitory Activities on Enzymes

Studies on the thieno[2,3-d]pyrimidine scaffold have shown that it is conducive to dual inhibitory activities against key enzymes, highlighting its potential in developing therapeutic agents. The exploration of these compounds can lead to advancements in pharmacology and enzymology (Gangjee, Qiu, Li, & Kisliuk, 2008).

Vibrational Spectroscopy and Quantum Computational Analysis

Vibrational spectroscopy and quantum computational approaches have been applied to analyze the electronic structure and intermolecular interactions of N-(4-chlorophenyl)-2-{[4,6-diaminopyrimidin-2-yl]sulfanyl}acetamide, a compound with similar structural features. These studies contribute to the understanding of its physical properties and potential applications in materials science (Mary, Pradhan, & James, 2022).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-7-6-10-19(17(14)4)27-23(29)22-18(11-12-30-22)25-24(27)31-13-20(28)26-21-15(2)8-5-9-16(21)3/h5-12H,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALZZAOHZQUJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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